3-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one
Description
This compound features a coumarin core (2H-chromen-2-one) linked via a piperazine-1-carbonyl bridge to a 6-(methylsulfonyl)benzo[d]thiazole moiety (Fig. 1). The coumarin scaffold is widely studied for its fluorescent properties and biological activities, including antimicrobial and anticancer effects .
Properties
IUPAC Name |
3-[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S2/c1-32(28,29)15-6-7-17-19(13-15)31-22(23-17)25-10-8-24(9-11-25)20(26)16-12-14-4-2-3-5-18(14)30-21(16)27/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFFOSLWUDNLCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity. They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity.
Mode of Action
Benzothiazole derivatives are known to interact with their targets and cause changes that lead to their anti-tubercular activity.
Biological Activity
The compound 3-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a complex organic molecule with significant potential in pharmacological applications, particularly in the treatment of neurodegenerative diseases and as an analgesic agent. This article reviews its biological activity, synthesizing findings from diverse sources.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 469.5 g/mol. The presence of both thiazole and piperazine moieties contributes to its biological properties, particularly in targeting various receptors and enzymes.
The biological activity of this compound can be attributed to several mechanisms:
- Acetylcholinesterase Inhibition : Research indicates that compounds with similar structures exhibit strong inhibition of acetylcholinesterase (AChE), which is crucial for increasing acetylcholine levels in the brain, thereby improving cognitive functions in conditions like Alzheimer's disease .
- Antinociceptive Effects : The thiazole and piperazine components are known to modulate pain pathways. Studies have shown that related compounds can inhibit COX isoenzymes and modulate glutamatergic systems, contributing to their analgesic properties .
- Antitumor Activity : Some derivatives display cytotoxic activity against cancer cell lines, suggesting potential applications in oncology. The structural features such as the methyl group on the phenyl ring enhance this activity .
Antinociceptive Activity
A study focused on thiazole-piperazine hybrids demonstrated significant antinociceptive effects through various pathways including:
- Inhibition of Pro-inflammatory Cytokines : Compounds were shown to reduce levels of TNF-α and IL-1β, which are involved in pain signaling.
- Interaction with Receptors : Involvement of adrenergic and dopaminergic receptors was noted as a mechanism for pain relief .
Neuroprotective Effects
In models simulating Alzheimer's disease, the compound was evaluated for its ability to:
- Inhibit AChE activity effectively.
- Reduce amyloid-beta aggregation, a hallmark of Alzheimer's pathology .
Case Study 1: Alzheimer’s Disease Model
In vitro studies demonstrated that derivatives similar to the target compound significantly inhibited AChE with an IC50 value as low as 2.7 µM, indicating strong potential for treating cognitive decline associated with Alzheimer's disease .
Case Study 2: Cancer Cell Lines
Testing on Jurkat and HT-29 cell lines showed that certain thiazole-piperazine hybrids exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin, suggesting a promising avenue for further development in cancer therapy .
Research Findings Summary Table
Scientific Research Applications
Alzheimer's Disease (AD)
Recent studies have highlighted the potential of benzothiazole-piperazine hybrids as multifunctional ligands against Alzheimer's disease. The compound exhibits significant inhibition of acetylcholinesterase (AChE), which is crucial for the management of AD symptoms. The design strategy behind these hybrids allows them to target multiple pathways involved in AD pathogenesis, including:
- AChE Inhibition : Compounds similar to this hybrid have shown modest to strong inhibition of AChE, which is essential in increasing acetylcholine levels in the brain .
- Neuroprotective Effects : The compound may possess antioxidant properties that protect neurons from oxidative stress, a contributing factor in neurodegeneration .
- Metal Chelation : Benzothiazole derivatives have been noted for their ability to chelate metal ions, potentially reducing metal-induced toxicity in neuronal cells .
Cancer Therapy
The benzothiazole moiety has been recognized for its role in developing inhibitors targeting heat shock protein 90 (Hsp90), which is implicated in cancer cell proliferation. Compounds containing similar structures have demonstrated antiproliferative activities against various cancer cell lines, including breast cancer . The structural characteristics of the compound facilitate:
- Targeting Hsp90 : The compound's design allows it to bind effectively to the allosteric site of Hsp90, inhibiting its function and leading to reduced tumor growth .
- Potential for Combination Therapy : Its multifaceted action suggests it could be used alongside other chemotherapeutic agents to enhance overall efficacy .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps that include the formation of key intermediates through various chemical reactions such as:
- Coupling Reactions : The piperazine derivative is coupled with benzothiazole intermediates using standard coupling methods.
- Characterization Techniques : Synthesized compounds are typically characterized using techniques like NMR spectroscopy and HPLC to ensure purity and structural integrity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the pharmacological profile of this compound. Studies have indicated that specific modifications on the benzothiazole or piperazine moieties can significantly impact biological activity:
| Modification | Effect on Activity |
|---|---|
| Substitution on benzothiazole | Alters binding affinity to targets |
| Variations in piperazine substituents | Influences neuroprotective properties |
Case Studies and Research Findings
Several studies have documented the efficacy of compounds similar to 3-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one:
- A study demonstrated that derivatives showed high selectivity towards AChE over butyrylcholinesterase (BuChE), indicating potential for reduced side effects in AD treatment .
- Another research highlighted that benzothiazole derivatives exhibited significant anti-tubercular activity, showcasing their versatility beyond neurodegenerative diseases .
Comparison with Similar Compounds
Structural Analogues
The compound’s structural uniqueness lies in its methylsulfonyl-substituted benzothiazole and piperazine-carbonyl-coumarin architecture. Key analogues include:
Key Structural Insights :
- Piperazine Linker : The piperazine-carbonyl bridge in the target compound contrasts with analogues featuring propoxy linkers (e.g., ) or hydroxyethyl-piperazine (), which may alter binding kinetics and solubility .
Pharmacological Activity
- Antimicrobial Activity : Benzothiazole-coumarin hybrids (e.g., 3-(4-(benzo[d]thiazol-2-yl)phenyl)thiazolidin-4-ones) exhibit MIC values of 15.6–125 µg/mL against E. coli and C. albicans . The target compound’s methylsulfonyl group may reduce efficacy compared to electron-rich derivatives, as polar groups often diminish antimicrobial potency .
- DNA Interaction : Compounds like those in bind G-quadruplex DNA via groove interactions. The piperazine linker in the target compound could enable similar binding modes, though the methylsulfonyl group’s steric effects might alter specificity .
- Enzyme Inhibition: Coumarins with non-polar substituents (e.g., limettin) show stronger inhibition of carcinogen-induced neoplasia than polar derivatives, suggesting the target compound’s methylsulfonyl group may limit activity in such pathways .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for constructing the benzothiazole-piperazine-chromenone scaffold?
- Methodology : The synthesis typically involves coupling a pre-functionalized benzothiazole moiety (e.g., 6-(methylsulfonyl)benzo[d]thiazol-2-amine) with a piperazine-carbonyl intermediate, followed by conjugation to a chromenone core. For example:
- Step 1 : React 2-oxo-2H-chromene-3-carbohydrazide with activated carbonyl agents (e.g., phosgene derivatives) to form the coumarin-carbohydrazide intermediate .
- Step 2 : Couple the benzothiazole-piperazine fragment via nucleophilic acyl substitution under reflux in ethanol or DMF, often using K₂CO₃ as a base .
- Optimization : Microwave-assisted synthesis (e.g., 100–120°C, 30–60 min) improves yield compared to traditional reflux .
Q. How can spectroscopic techniques validate the compound’s structure?
- Basic Characterization :
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for chromenone and piperazine-carbonyl groups) and sulfonyl (S=O at ~1150–1300 cm⁻¹) .
- ¹H/¹³C NMR : Key signals include:
- Chromenone C=O (δ ~160 ppm in ¹³C NMR).
- Piperazine protons (δ 2.5–3.5 ppm, split into multiplets).
- Benzothiazole aromatic protons (δ 7.0–8.5 ppm) .
- Advanced Validation : High-resolution mass spectrometry (HRMS) ensures exact mass matches the theoretical value (e.g., m/z calculated for C₂₃H₂₀N₃O₅S₂: 494.09; observed: 494.08) .
Q. What solvent systems and reaction conditions maximize yield during coupling steps?
- Optimal Conditions :
| Step | Solvent | Temperature | Catalyst/Base | Yield Range |
|---|---|---|---|---|
| Piperazine acylation | DMF | 80°C | K₂CO₃ | 60–75% |
| Chromenone coupling | Ethanol | Reflux | Piperidine | 50–65% |
| Microwave-assisted | DCM/EtOH | 100°C | None | 70–85% |
- Troubleshooting : Poor solubility in polar solvents (e.g., DMF) may require sonication or incremental solvent addition .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide modifications to the benzothiazole ring?
- Methodology :
- Substituent Variation : Replace methylsulfonyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess bioactivity shifts .
- Biological Assays : Test modified compounds against target enzymes (e.g., kinase inhibition assays) and compare IC₅₀ values. For example:
- Data Interpretation : A 6-nitro substitution reduced antibacterial activity by 40% compared to methylsulfonyl in similar scaffolds .
- Computational Tools : Density Functional Theory (DFT) predicts electronic effects of substituents on binding affinity .
Q. How to resolve contradictions in bioactivity data across studies?
- Case Example : If Compound A shows antimicrobial activity in Study X but not in Study Y:
- Variable Analysis : Compare assay conditions (e.g., bacterial strains, MIC measurement protocols). used S. aureus ATCC 25923, while another study may have used clinical isolates with resistance genes.
- Data Normalization : Standardize results using positive controls (e.g., ciprofloxacin for bacteria) and adjust for solvent cytotoxicity (e.g., DMSO ≤0.1% v/v) .
Q. What computational strategies predict binding modes with target proteins?
- Docking Workflow :
Protein Preparation : Retrieve target structure (e.g., PDB ID 3ERT for kinases). Remove water molecules and add hydrogens.
Ligand Optimization : Minimize compound energy using MMFF94 force field in Open Babel.
Molecular Docking : Use AutoDock Vina to generate binding poses. Focus on piperazine interactions with catalytic lysine residues .
- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values. A strong correlation (R² >0.7) supports model reliability .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
